Cas no 1804637-63-5 (Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate)

Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate
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- インチ: 1S/C12H13BrF3NO4/c1-3-20-10(18)5-8-11(21-12(14,15)16)7(6-13)4-9(17-8)19-2/h4H,3,5-6H2,1-2H3
- InChIKey: IXAHEYVZYYCJSW-UHFFFAOYSA-N
- SMILES: BrCC1C=C(N=C(CC(=O)OCC)C=1OC(F)(F)F)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 21
- 回転可能化学結合数: 7
- 複雑さ: 343
- XLogP3: 3.1
- トポロジー分子極性表面積: 57.6
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029084513-1g |
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate |
1804637-63-5 | 97% | 1g |
$1,460.20 | 2022-04-02 |
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetateに関する追加情報
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804637-63-5)
Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate, with the CAS number 1804637-63-5, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its complex structure, which includes a pyridine ring substituted with multiple functional groups: a bromomethyl group at position 4, a methoxy group at position 6, and a trifluoromethoxy group at position 3. The acetate ester functionality at position 2 further enhances its chemical versatility.
The synthesis of Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate involves a series of carefully designed multi-step reactions, often utilizing advanced catalytic systems and precise reaction conditions to achieve high yields and purity. Recent advancements in asymmetric synthesis and catalytic methodologies have enabled researchers to explore novel routes for constructing such complex molecules, thereby opening new avenues for its large-scale production.
One of the most intriguing aspects of this compound is its potential application in drug discovery. The presence of the trifluoromethoxy group imparts unique electronic properties, making it an attractive candidate for modulating enzyme activity or targeting specific biological pathways. Recent studies have highlighted its ability to inhibit certain kinases, suggesting its potential as a lead compound in the development of anti-cancer therapies.
In addition to its medicinal applications, Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate has also been investigated for its role in materials science. Its bromomethyl group can serve as a reactive site for polymerization or cross-linking reactions, potentially leading to the development of novel polymeric materials with tailored properties. Researchers have explored its use in creating stimuli-responsive polymers, which could find applications in drug delivery systems or smart textiles.
The methoxy group present in the molecule contributes to its solubility in organic solvents, facilitating its use in various chemical reactions and formulations. Moreover, the combination of electron-donating and electron-withdrawing groups on the pyridine ring creates a unique electronic environment that can be exploited for sensing applications. Recent research has demonstrated its potential as a sensing material for detecting trace amounts of heavy metal ions in aqueous solutions.
From an environmental perspective, understanding the degradation pathways of Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate is crucial for assessing its ecological impact. Studies have shown that under specific conditions, such as UV irradiation or microbial action, the compound undergoes hydrolysis and mineralization, reducing its persistence in the environment.
In conclusion, Ethyl 4-(bromomethyl)-6-methoxy-3-(trifluoromethoxy)pyridine-2-acetate (CAS No. 1804637-63-5) stands as a testament to the ingenuity of modern chemical synthesis and its wide-ranging applications across diverse scientific disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking to push the boundaries of chemical innovation.
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